molecular formula C7H14AsClO3 B13818066 [(1Z)-2-chloro-1-hepten-1-yl]arsonic acid

[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid

Cat. No.: B13818066
M. Wt: 256.56 g/mol
InChI Key: BVLOSGJWCPXUJT-SREVYHEPSA-N
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Description

2-Chloro-1-heptenylarsonic acid is an organoarsenic compound with the molecular formula C7H13AsClO2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-heptenylarsonic acid typically involves the reaction of hept-1-yne with arsenic trichloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of 2-Chloro-1-heptenylarsonic acid may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-heptenylarsonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic-containing oxides.

    Reduction: Reduction reactions can convert the compound into different arsenic-containing species.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed.

Major Products Formed:

    Oxidation: Arsenic oxides.

    Reduction: Various reduced arsenic species.

    Substitution: Compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

2-Chloro-1-heptenylarsonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-heptenylarsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

  • 2-Chloro-1-pentenylarsenic acid
  • 2-Chloro-1-butenylarsenic acid
  • 2-Chloro-1-propenylarsenic acid

Comparison: 2-Chloro-1-heptenylarsonic acid is unique due to its longer carbon chain, which can influence its chemical reactivity and biological activity. Compared to shorter-chain analogs, it may exhibit different solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C7H14AsClO3

Molecular Weight

256.56 g/mol

IUPAC Name

[(Z)-2-chlorohept-1-enyl]arsonic acid

InChI

InChI=1S/C7H14AsClO3/c1-2-3-4-5-7(9)6-8(10,11)12/h6H,2-5H2,1H3,(H2,10,11,12)/b7-6-

InChI Key

BVLOSGJWCPXUJT-SREVYHEPSA-N

Isomeric SMILES

CCCCC/C(=C/[As](=O)(O)O)/Cl

Canonical SMILES

CCCCCC(=C[As](=O)(O)O)Cl

Origin of Product

United States

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